molecular formula C13H14ClNO3 B7628220 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid

Cat. No.: B7628220
M. Wt: 267.71 g/mol
InChI Key: ODVANVPBTFGVRV-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid typically involves the reaction of 3-chlorophenylpiperidine with oxoacetic acid. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid, but without the chlorophenyl and oxoacetic acid groups.

    3-Chlorophenylpiperidine: Similar to the compound but lacks the oxoacetic acid group.

    2-Oxoacetic Acid: Contains the oxoacetic acid moiety but lacks the piperidine and chlorophenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperidin-1-yl]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)9-4-6-15(7-5-9)12(16)13(17)18/h1-3,8-9H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVANVPBTFGVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)Cl)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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